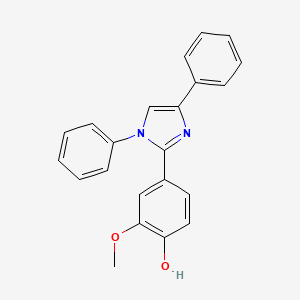
4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one is a complex organic compound with potential applications in various fields of chemistry and biology
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. A common approach may include:
Formation of the imidazole ring: This can be achieved through the condensation of benzil with ammonium acetate in the presence of acetic acid.
Introduction of the methoxy group: This step might involve the methylation of a hydroxy-substituted precursor using methyl iodide and a base such as potassium carbonate.
Cyclohexadienone formation: This could be accomplished through an oxidative cyclization reaction, possibly using reagents like potassium permanganate or other oxidizing agents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions could lead to the formation of hydroquinone or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the imidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced species.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of 4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity or function.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Inducing oxidative stress: Through the generation of reactive oxygen species.
相似化合物的比较
Similar Compounds
Benzimidazole derivatives: Share the imidazole ring structure and may have similar biological activities.
Quinone derivatives: Similar in terms of oxidation-reduction chemistry.
Methoxy-substituted aromatic compounds: Share the methoxy group and may exhibit similar reactivity.
Uniqueness
4-(1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties not found in other compounds.
属性
CAS 编号 |
182293-81-8 |
|---|---|
分子式 |
C22H18N2O2 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
4-(1,4-diphenylimidazol-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C22H18N2O2/c1-26-21-14-17(12-13-20(21)25)22-23-19(16-8-4-2-5-9-16)15-24(22)18-10-6-3-7-11-18/h2-15,25H,1H3 |
InChI 键 |
DDOXXHYAKWFBJD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=NC(=CN2C3=CC=CC=C3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7-Dioxaspiro[4.4]nonan-8-one, 3,4-bis(phenylmethoxy)-, (3R,4S,5R)-](/img/structure/B15165059.png)
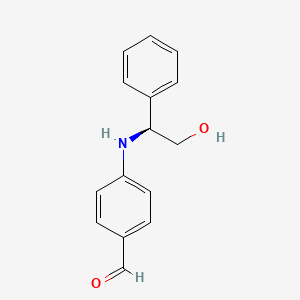
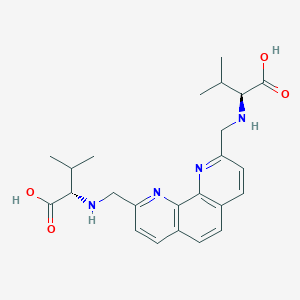
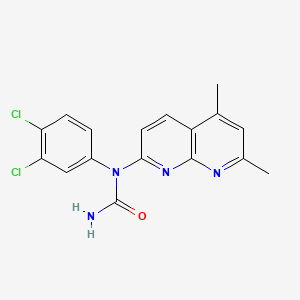
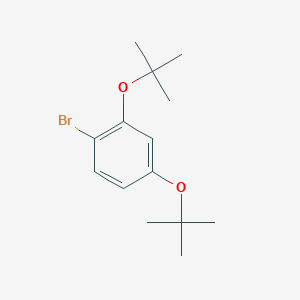
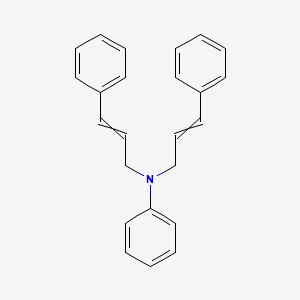
![Pyrazolo[1,5-a]pyrimidine, 3-(4-fluorophenyl)-6-(4-pyridinyl)-](/img/structure/B15165097.png)
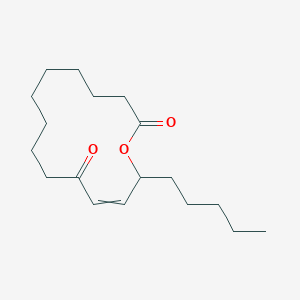

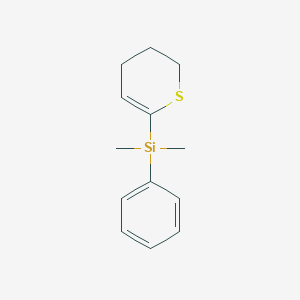
![4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B15165120.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid](/img/structure/B15165127.png)
![1-Cyano-3-(2-methyl-1-benzofuran-5-yl)-2-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]guanidine](/img/structure/B15165137.png)
![2-[(E)-(2-Methylphenyl)diazenyl]pyridine](/img/structure/B15165144.png)
